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Introduction
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of

numerous biologically active compounds and approved pharmaceuticals. Its unique structural

and electronic properties, including its ability to act as a hydrogen bond donor and acceptor,

make it an ideal building block for engaging with biological targets. This guide provides an in-

depth technical overview of a specific, promising derivative: 4-(4-Methoxyphenyl)pyrrolidin-2-
one. We will explore its chemical identity, synthesis, spectroscopic characterization, and its

emerging significance in drug discovery, particularly focusing on its potential as a modulator of

key physiological pathways. This document is intended for researchers, chemists, and

pharmacologists engaged in the design and development of novel therapeutics.

Chapter 1: IUPAC Nomenclature and Molecular
Structure
The fundamental identity of a chemical compound is established by its unequivocal name and

structure. For the topic compound, these are defined as follows:

1.1. IUPAC Name

The formal name for the compound according to the International Union of Pure and Applied

Chemistry (IUPAC) nomenclature is 4-(4-methoxyphenyl)pyrrolidin-2-one.
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1.2. Chemical Structure

The molecule consists of a five-membered lactam (a cyclic amide) ring, which is the pyrrolidin-

2-one core. A 4-methoxyphenyl group (an anisole moiety) is attached to the fourth carbon atom

of this ring.

Figure 1. 2D Chemical Structure

1.3. Key Chemical Identifiers

For precise identification and database retrieval, the following identifiers are crucial.

Identifier Value

Molecular Formula C₁₁H₁₃NO₂

Molecular Weight 191.23 g/mol

CAS Number 103859-86-5

Canonical SMILES COC1=CC=C(C=C1)C2CC(=O)NC2

InChI Key RZZYUWDXLAXMEC-UHFFFAOYSA-N

Chapter 2: Synthesis and Spectroscopic Analysis
The practical utility of a compound is contingent upon its accessible synthesis and

unambiguous structural verification. This chapter details a representative synthetic approach
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and the expected analytical signatures.

2.1. Retrosynthetic Analysis and Synthesis Pathway

The synthesis of 4-aryl-pyrrolidinones can be approached through several strategies. A

common and effective method involves the Michael addition of a nucleophile to a suitable α,β-

unsaturated carbonyl compound, followed by cyclization. For instance, a plausible route,

adapted from methodologies for similar structures like 4-phenyl-2-pyrrolidone, involves the

reaction of a malonic ester derivative with a nitrostyrene analog, followed by reductive

cyclization and decarboxylation.[1]

The diagram below outlines the logical flow of a generalized synthetic strategy.
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Caption: Generalized synthetic workflow for 4-aryl-pyrrolidinones.

2.2. Experimental Protocol: Catalytic Hydrogenation Approach

This protocol is a representative example for the synthesis of a 4-aryl-pyrrolidinone and is

adapted from established literature for analogous compounds.[1]
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Step 1: Condensation Reaction. Diethyl malonate and 2-nitro-1-(4-methoxyphenyl)ethene

are reacted in an appropriate solvent like tetrahydrofuran (THF) in the presence of a strong

base (e.g., sodium ethoxide) to form the Michael adduct.

Step 2: Purification. The reaction mixture is quenched with a weak acid and the solvent is

removed under reduced pressure. The resulting crude intermediate is purified via column

chromatography or recrystallization.

Step 3: Catalytic Hydrogenation. The purified intermediate is dissolved in an alcohol solvent

(e.g., methanol or ethanol). A palladium on carbon catalyst (Pd/C, 10 wt. %) is added.

Step 4: Reaction Execution. The mixture is subjected to a hydrogen atmosphere (typically 50

psi) in a Parr shaker or similar hydrogenation apparatus and agitated at room temperature

for 12-24 hours, or until TLC analysis indicates complete consumption of the starting

material. This step achieves both the reduction of the nitro group to an amine and

subsequent intramolecular cyclization to form the lactam ring.

Step 5: Final Decarboxylation. The catalyst is removed by filtration through Celite. The

resulting solution, containing the 3-carboxy-substituted pyrrolidinone, is treated with a base

(e.g., NaOH) and heated to induce decarboxylation.

Step 6: Isolation and Purification. After cooling, the reaction mixture is neutralized, and the

product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are

combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield

the crude 4-(4-methoxyphenyl)pyrrolidin-2-one. Final purification is achieved by

recrystallization or column chromatography.

2.3. Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic

methods.
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Technique
Expected Signature for 4-(4-

Methoxyphenyl)pyrrolidin-2-one

¹H NMR

Aromatic Protons: Two doublets in the δ 6.8-7.2

ppm range, characteristic of a para-substituted

benzene ring. Methoxy Protons: A sharp singlet

around δ 3.8 ppm (3H). Pyrrolidinone Ring

Protons: A series of multiplets between δ 2.5-3.6

ppm corresponding to the CH and CH₂ groups.

Amide Proton (N-H): A broad singlet, typically

downfield (> δ 7.0 ppm), which is exchangeable

with D₂O.[2]

¹³C NMR

Carbonyl Carbon (C=O): A signal in the δ 175-

180 ppm region. Aromatic Carbons: Signals

between δ 114-160 ppm, including a quaternary

carbon attached to the methoxy group around δ

158 ppm. Methoxy Carbon: A signal around δ 55

ppm. Pyrrolidinone Ring Carbons: Aliphatic

signals in the δ 35-50 ppm range.

FT-IR

N-H Stretch: A broad absorption band around

3200-3400 cm⁻¹. C=O Stretch (Amide I): A

strong, sharp absorption band around 1670-

1690 cm⁻¹. C-O Stretch (Aryl Ether): A strong

absorption around 1240-1260 cm⁻¹. Aromatic C-

H Bending: Bands characteristic of para-

disubstitution around 810-840 cm⁻¹.

Mass Spec. (ESI-MS): Expected [M+H]⁺ ion at m/z = 192.10.

Chapter 3: Applications in Drug Development and
Biological Activity
The 4-(4-methoxyphenyl)pyrrolidin-2-one scaffold is of significant interest due to its

demonstrated and potential biological activities. The interplay between the pyrrolidinone core

and the lipophilic, electron-donating methoxyphenyl substituent is key to its pharmacological

profile.
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3.1. GABA Uptake Inhibition

The pyrrolidinone ring is a core component of several CNS-active agents. Research into

closely related analogs has shown that this scaffold can serve as a potent inhibitor of GABA

transporters (GATs).[3][4] Specifically, the introduction of a lipophilic group, such as the 4-

methoxyphenyl moiety, at the C-4 position of the pyrrolidine ring has been shown to be

beneficial for potent inhibition at GAT3.[3] Inhibition of GABA reuptake increases the

concentration of this primary inhibitory neurotransmitter in the synapse, a mechanism of action

relevant for treating epilepsy, anxiety, and other neurological disorders.

The diagram below illustrates the logical basis for this therapeutic application.
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Caption: Mechanism of action as a potential GABA reuptake inhibitor.

3.2. Antimicrobial and Antioxidant Properties

Studies on related N-1 substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones have revealed

promising antibacterial and antioxidant activities.[5] Certain derivatives showed significant

scavenging ability against the DPPH radical, indicating potent antioxidant effects.[5]

Furthermore, these compounds exhibited antibacterial activity against various strains, including

R. radiobacter and E. coli.[5] While the substitution pattern differs from the title compound,

these findings strongly suggest that the 4-methoxyphenyl)pyrrolidin-2-one core is a viable

pharmacophore for developing novel antimicrobial and antioxidant agents. The methoxyphenyl
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group can participate in radical stabilization and hydrophobic interactions within bacterial

enzyme active sites.

3.3. Cholinesterase Inhibition

The pyrrolidine scaffold is also implicated in the inhibition of acetylcholinesterase (AChE), an

enzyme critical in the pathogenesis of Alzheimer's disease. A recent review highlighted a

pyrrolidine derivative containing a 4-methoxyphenyl group as the most active compound

against the AChE enzyme in its series.[6][7] This suggests that the electronic and steric

properties of the 4-methoxyphenyl moiety are well-suited for interaction with the AChE active

site, making 4-(4-methoxyphenyl)pyrrolidin-2-one a person of interest for further

investigation in the context of neurodegenerative diseases.

Conclusion
4-(4-Methoxyphenyl)pyrrolidin-2-one is a well-defined chemical entity with accessible

synthetic routes and clear spectroscopic signatures. Its structure embodies the

pharmacologically validated pyrrolidinone core, enhanced by a 4-methoxyphenyl substituent

that confers advantageous properties for biological activity. The existing body of research on

closely related analogs points to its significant potential in drug development, particularly in the

areas of CNS disorders via GABA transporter inhibition, infectious diseases, and

neurodegenerative conditions. This guide provides a foundational technical understanding for

scientists looking to explore the rich medicinal chemistry of this promising scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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